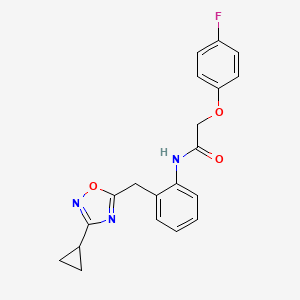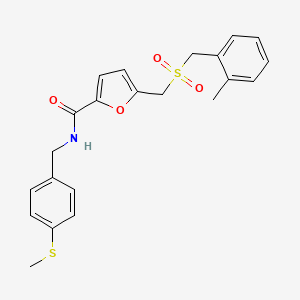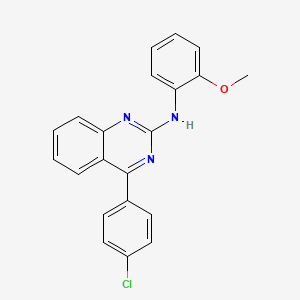
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a quinazoline derivative . Quinazoline and its derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The molecular formula of this compound is C21H16ClN3O .
Molecular Structure Analysis
The molecular structure of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. It also has a chlorophenyl group attached at the 4-position and a methoxyphenyl group attached as an amine substituent .
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods to synthesize and characterize derivatives of quinazoline, which includes compounds structurally related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine. These studies often involve the synthesis of quinazoline derivatives through processes like cyclization and etheration. The characterization of these compounds includes various analytical techniques such as IR, NMR, MS, and elemental analysis, providing insights into their structural attributes and potentially leading to the development of novel compounds with enhanced properties (Yan, Huang, & Zhang, 2013).
Antitumor Activity
Quinazoline derivatives have been evaluated for their antitumor activity. Specific compounds synthesized from related chemical pathways have demonstrated antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. Preliminary bioassays indicate that some quinazoline compounds possess significant antitumor activity, highlighting the importance of this chemical class in the development of new anticancer agents (Ouyang Gui-ping, 2012).
Anti-inflammatory Activity
Compounds related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine have also been explored for their anti-inflammatory properties. Fluorine-substituted derivatives, for instance, have shown potential inhibitory effects on LPS-induced NO secretion, which is a marker of inflammation. This suggests that modifications in the quinazoline structure can lead to compounds with significant anti-inflammatory activities, potentially contributing to the development of new anti-inflammatory drugs (Sun et al., 2019).
Pharmacological Screening
Further pharmacological screening of quinazoline derivatives has been conducted to assess their antimicrobial, analgesic, and anti-inflammatory activities. These studies involve the synthesis of novel quinazoline-4-one/4-thione derivatives, indicating the versatility of this chemical class in generating compounds with diverse biological activities. The research highlights the potential of these compounds in serving as a basis for the development of drugs with antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
将来の方向性
The future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential therapeutic applications. Given the wide range of biological activities exhibited by quinazoline derivatives, these compounds are of significant interest in the field of medicinal chemistry .
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-23-17-7-3-2-6-16(17)20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPUJOEWYOQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)
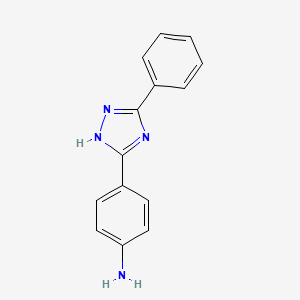
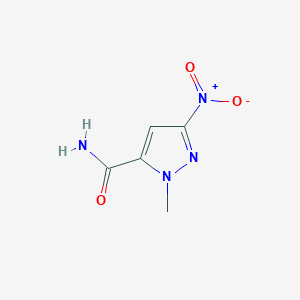
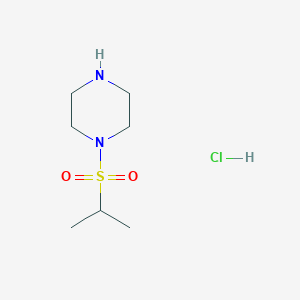
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)

![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)
